![molecular formula C6H10O3S B1531815 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one CAS No. 2165577-57-9](/img/structure/B1531815.png)
1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one
Descripción general
Descripción
“1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” is a chemical compound with the molecular formula C6H10O3S1. It has a molecular weight of 162.21 g/mol1. This compound is used for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one”. However, it’s available for purchase from various suppliers for research and testing purposes213.Molecular Structure Analysis
The molecular structure of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” is based on its molecular formula, C6H10O3S1. However, the specific structural details or 3D conformation are not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” are not specified in the search results. The molecular weight is known to be 162.21 g/mol1.Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Drug Synthesis
Research has explored the synthesis and reactions of heterocyclic compounds containing oxygen and sulfur atoms, highlighting their importance in developing pharmaceutical drugs and materials with unique properties. For instance, the synthesis of 1,3-dioxolanes from hydroxyacetophenones showcases the utility of these compounds as intermediates in creating anti-cancer platinum drugs and chiral dopants for liquid crystals. The transformation of carbonyl compounds with ethanedithiol into 1,3-dithiolanes underlines their versatility in organic synthesis, potentially including derivatives like 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one (Aitken, 1990).
Hepatoprotective Applications
Compounds with sulfanyl-substituted isoxazoles have been synthesized to mimic the structure of SAM (S-adenosyl-L-methionine), a known hepatoprotective drug. This indicates the potential application of sulfanyl compounds, including those structurally related to 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one, in designing new hepatoprotective agents. These compounds demonstrate significant biological activity, suggesting their utility in medical research and drug development (Akhmetova et al., 2018).
Catalysis and Organic Transformations
The development of sulfanyl alcohols, ethers, and amines from chloro alcohols derived from TADDOLs highlights the role of sulfur-containing compounds in catalysis and organic synthesis. These materials are used in enantioselective conjugate additions, demonstrating the application of sulfur derivatives in synthesizing chiral molecules, which are crucial in pharmaceuticals (Pichota et al., 2012).
Material Science and Polymer Chemistry
Sulfanyl-ethane derivatives have been investigated for their role in synthesizing acrylic copolymers with poly(ethylene glycol) and dioxolane functional groups. These polymers are designed for bioconjugation applications, indicating the potential use of sulfanyl-containing compounds in creating functional materials for biomedical applications (Rossi et al., 2008).
Molecular Crystal Formation
The ability of certain sulfanyl compounds to form molecular crystals, including with sulfoxides, suggests their use in developing new materials with specific optical or electronic properties. This research area could encompass compounds like 1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one in the context of creating materials for electronics or photonics (Sato et al., 1999).
Safety And Hazards
I couldn’t find specific safety and hazard information for “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one”. It’s important to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions for the study and application of “1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one” are not specified in the search results. It’s currently used for pharmaceutical testing2, which suggests it may have potential therapeutic applications.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
Propiedades
IUPAC Name |
S-[(3R,4R)-4-hydroxyoxolan-3-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(7)10-6-3-9-2-5(6)8/h5-6,8H,2-3H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOPGYGHTRICRL-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



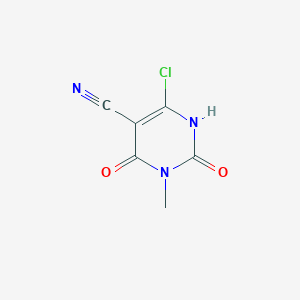

![1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1531735.png)

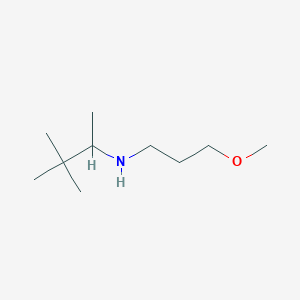
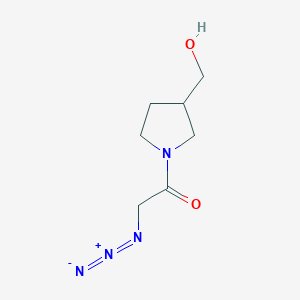
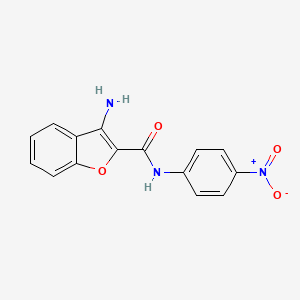
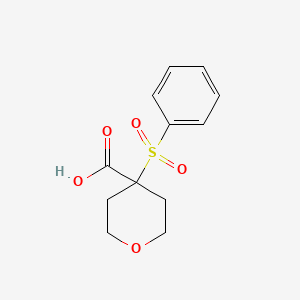
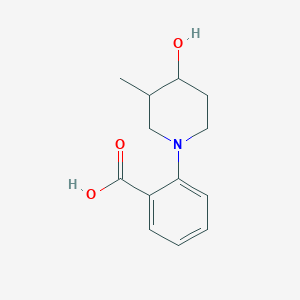


amine](/img/structure/B1531752.png)

